SCH-351591

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

SCH-351591 is a potent and selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme that plays a crucial role in the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, SCH-351591 increases intracellular cAMP levels, which leads to the modulation of various cellular processes, particularly in inflammatory pathways. This compound has demonstrated significant potential for treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) due to its ability to inhibit all four subtypes of PDE4 (A, B, C, and D) effectively .

- Oxidation: Involves the addition of oxygen or removal of hydrogen, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

- Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: This reaction entails replacing one functional group with another, often utilizing reagents like halogens or nucleophiles.

The specific conditions for these reactions often require organic solvents and catalysts to yield the desired products .

The biological activity of SCH-351591 is primarily linked to its role as a PDE4 inhibitor. By preventing the breakdown of cAMP, it enhances anti-inflammatory responses and modulates immune functions. Studies have shown that SCH-351591 can inhibit cytokine production in human blood mononuclear cells, indicating its potential efficacy in reducing inflammation associated with respiratory conditions .

The synthesis of SCH-351591 involves multiple steps that typically start with the preparation of key intermediates. The process requires specific reagents and catalysts to facilitate the formation of the final product. The synthesis has been detailed in various studies, highlighting the importance of optimizing reaction conditions for yield and purity .

General Steps in Synthesis:- Preparation of Intermediates: Key starting materials are reacted under controlled conditions.

- Formation of Final Product: Subsequent reactions lead to the assembly of SCH-351591.

- Purification: The final product is purified to achieve high purity levels (>98%).

SCH-351591 has been extensively studied for its therapeutic applications, particularly in treating respiratory diseases such as asthma and COPD. Its ability to inhibit PDE4 effectively makes it a candidate for reducing inflammation and improving respiratory function. Additionally, ongoing research is exploring its potential use in other inflammatory conditions .

Interaction studies involving SCH-351591 have focused on its binding affinity and selectivity towards different PDE4 subtypes. It has been shown to have a favorable profile compared to other PDE4 inhibitors, making it a subject of interest in pharmacological research. Studies also indicate that it does not exhibit significant cytotoxic effects while effectively regulating pro-inflammatory cytokine release .

Several compounds share structural similarities with SCH-351591, particularly within the class of PDE4 inhibitors. Notable examples include:

| Compound Name | Structure Features | IC50 (nM) | Unique Characteristics |

|---|---|---|---|

| Roflumilast | Contains a dichloropyridine moiety | 58 | First-generation PDE4 inhibitor |

| Cilomilast | Similar quinoline structure | 50 | Developed for oral administration |

| GSK256066 | Designed for inhaled administration | 30 | More effective in clinical trials |

| SCH-365351 | Metabolite of SCH-351591 | 20 | Higher selectivity towards PDE4B/D |

Uniqueness of SCH-351591

SCH-351591 is distinguished by its ability to inhibit all four subtypes of PDE4 effectively while maintaining a favorable pharmacokinetic profile. Its structural features allow for specific interactions within the enzyme's active site, enhancing its therapeutic potential compared to other compounds in the same class .

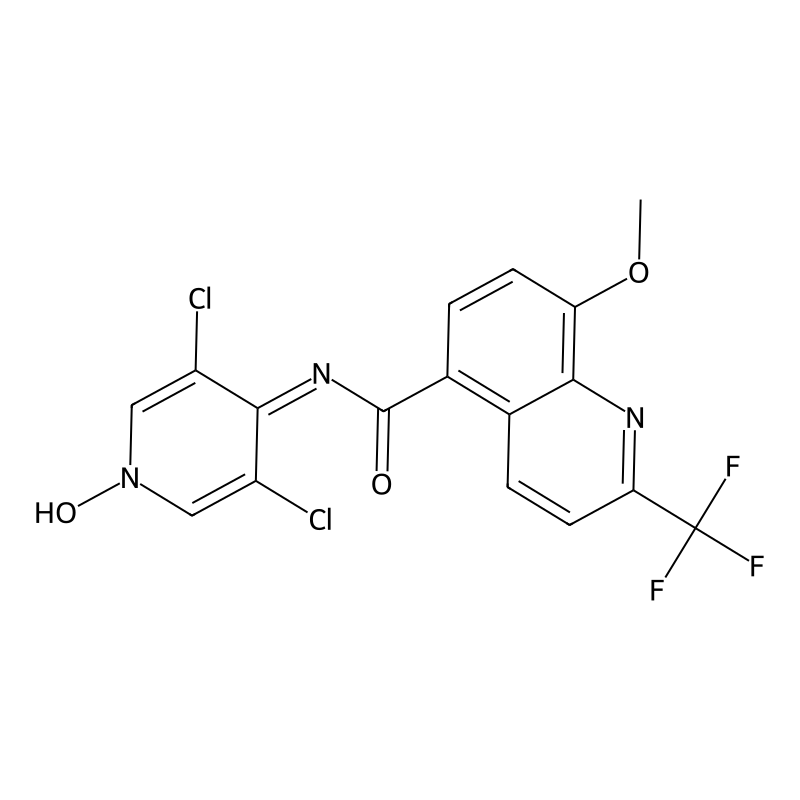

SCH-351591 (IUPAC name: N-(3,5-Dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide) is a heterocyclic compound featuring a quinoline core substituted with methoxy and trifluoromethyl groups at positions 8 and 2, respectively. The carboxamide group at position 5 links to a 3,5-dichloropyridin-4-amine 1-oxide moiety. Its molecular formula is C₁₇H₁₀Cl₂F₃N₃O₃, with a molecular weight of 432.2 g/mol. The compound’s structure integrates aromatic, amide, and N-oxide functional groups, contributing to its unique physicochemical and biological properties.

Table 1: Key Identifiers of SCH-351591

| Identifier | Value |

|---|---|

| CAS Registry Number | 444659-43-2 |

| PubChem CID | 9802841 |

| ChEBI ID | 77774 |

| UNII | G6EF7V146S |

Nomenclature and Classification as N-(3,5-Dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline Carboxamide

SCH-351591 is systematically named according to IUPAC guidelines, reflecting its quinoline and pyridine N-oxide substructures. The quinoline component is numbered such that the methoxy group occupies position 8, the trifluoromethyl group position 2, and the carboxamide group position 5. The pyridine N-oxide moiety is substituted with chlorine atoms at positions 3 and 5, while the N-oxide functional group resides at position 1. Classified as an aromatic amide, SCH-351591 belongs to the phosphodiesterase-4 (PDE4) inhibitor family, targeting cyclic adenosine monophosphate (cAMP) hydrolysis.

Physicochemical Properties

SCH-351591 exhibits limited aqueous solubility but is soluble in dimethyl sulfoxide (DMSO). Its logP (partition coefficient) is influenced by the trifluoromethyl and chloro substituents, enhancing lipophilicity. The compound’s pKa remains uncharacterized in public databases, though the pyridine N-oxide and carboxamide groups likely contribute to its acid-base behavior. Stability studies indicate susceptibility to hydrolytic degradation under extreme pH conditions, necessitating storage at controlled temperatures.

Table 2: Physicochemical Summary

| Property | Value |

|---|---|

| Molecular Weight | 432.2 g/mol |

| Solubility | Soluble in DMSO |

| LogP | Not reported |

| Stability | Hydrolysis-sensitive |

Synthetic Pathways and Manufacturing Considerations

The synthesis of SCH-351591 involves a multi-step sequence starting with the preparation of 8-methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid and 3,5-dichloropyridin-4-amine 1-oxide. Key steps include:

- Carboxylic Acid Activation: The quinoline carboxylic acid is activated using coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in the presence of DIPEA (N,N-Diisopropylethylamine).

- Amide Bond Formation: The activated intermediate reacts with 3,5-dichloropyridin-4-amine 1-oxide in DMF (Dimethylformamide) to yield SCH-351591.

- Purification: Crude product is purified via silica gel chromatography or preparative HPLC, achieving >98% purity.

Optimization of reaction conditions (e.g., temperature, solvent selection) is critical to minimizing side products, particularly during the N-oxide formation and amide coupling steps. Industrial-scale manufacturing may employ continuous flow chemistry to enhance yield and reduce waste.

Structural Elucidation and Analytical Characterization

Structural confirmation of SCH-351591 relies on spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra validate the quinoline and pyridine N-oxide frameworks, with characteristic shifts for the trifluoromethyl (δ ~120 ppm in ¹³C) and methoxy groups (δ ~3.9 ppm in ¹H).

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection confirms purity, typically using C18 columns and acetonitrile-water gradients.

- Mass Spectrometry (MS): High-resolution MS (HRMS) exhibits a molecular ion peak at m/z 432.02 [M+H]⁺, consistent with the molecular formula.

X-ray crystallography data, though unavailable in public records, would further clarify the compound’s three-dimensional conformation and active-site interactions.

In Vivo Biotransformation Pathways

SCH-351591 undergoes extensive biotransformation through a primary metabolic pathway that involves the deoxygenation of its pyridinyl N-oxide moiety to form SCH-365351, the major active metabolite [1] [2] [3]. This biotransformation represents the predominant metabolic route across all studied species, including rats, mice, and monkeys [1] [2] [4].

The biotransformation process follows first-order kinetics in the dose range of 5 to 100 mg/kg in CD-1 mice, with plasma concentrations of SCH-351591 increasing in a dose-related manner [2]. However, at higher doses (200 to 800 mg/kg), the kinetics become nonlinear, with concentrations plateauing due to saturation of metabolic processes [2] [5].

In CD-1 mice, the extent of metabolism demonstrates significant dose dependency and gender differences. The percentage of SCH-351591 metabolized to SCH-365351 increases with dose and is consistently greater in female mice compared to males [2] [5]. At the lowest effective dose of 100 mg/kg, metabolite exposure represents approximately 8% of the parent compound exposure [2].

SCH-365351 as Primary Active Metabolite

SCH-365351 serves as the only significant in vivo metabolite of SCH-351591 and maintains potent phosphodiesterase-4 inhibitory activity with an IC50 of 20 nM, compared to 58 nM for the parent compound [1] [2] [3] [6]. This metabolite demonstrates equal inhibitory activity against all four PDE4 subtypes (A, B, C, and D), similar to SCH-351591 [1] [2].

The formation of SCH-365351 varies substantially across species and experimental conditions. In Cynomolgus monkeys, metabolite exposure ranges from 59% to 97% of parent compound levels, representing extensive metabolic conversion [4] [7]. The mean exposure to metabolite in monkeys at therapeutic doses provides exposure multiples of approximately 255× at 12 mg/kg/day and 491× at 24 mg/kg/day compared to expected human exposure levels [4].

| Species | Parent Compound AUC | Metabolite AUC | Metabolite/Parent Ratio | Dose Level |

|---|---|---|---|---|

| CD-1 mice | 153-159 | 12.3-13.2 | 8% | 100 mg/kg |

| Cynomolgus monkeys | 54.8 μg·hr/mL | 32.6 μg·hr/mL | 59% | 12 mg/kg |

| Cynomolgus monkeys | 83.3 μg·hr/mL | 62.9 μg·hr/mL | 75% | 24 mg/kg |

Deoxygenation Process of Pyridinyl N-oxide

The conversion of SCH-351591 to SCH-365351 occurs through the reductive deoxygenation of the pyridinyl N-oxide functional group present in the parent compound [1] [3] [8]. This deoxygenation process removes the oxygen atom from the N-oxide moiety of the 3,5-dichloro-1-oxido-4-pyridinyl ring, yielding the corresponding pyridine derivative SCH-365351 [8].

The deoxygenation mechanism likely involves enzymatic reduction pathways commonly associated with N-oxide metabolism. Pyridine N-oxide reduction represents a well-characterized metabolic transformation that can occur through multiple enzymatic systems, including cytochrome P450-mediated processes and other reductase systems [9] [10] [11].

The efficiency of this deoxygenation process demonstrates species-specific variations. In mice, the transformation shows saturable kinetics at higher doses, suggesting involvement of specific enzymatic pathways with limited capacity [2]. The observation that metabolite formation decreases with repeated dosing, particularly at doses exceeding 200 mg/kg, supports the concept of enzymatic saturation [2] [5].

Species-Specific Metabolism Patterns

Significant interspecies differences exist in the metabolic handling of SCH-351591, particularly regarding the extent of conversion to SCH-365351 and the pharmacokinetic behavior of both compounds.

Mice (CD-1 strain): Demonstrate dose-dependent metabolism with saturation occurring at higher doses. Female mice consistently show greater metabolic conversion than males across all dose levels [2] [5]. The accumulation of both parent compound and metabolite remains minimal, with accumulation ratios ranging from 0.8-1.7 for SCH-351591 and 0.5-1.4 for SCH-365351 [2].

Cynomolgus monkeys: Exhibit extensive metabolic conversion, with metabolite levels representing 59-97% of parent compound exposure [4] [7]. The terminal elimination half-life for both compounds ranges from 4-9 hours, and accumulation remains minimal despite the extensive metabolism [4]. Gender independence in plasma concentrations characterizes the pharmacokinetic profile in this species [4].

Rats: Form SCH-365351 as the major active metabolite, though specific quantitative data regarding metabolite ratios are limited in the available literature [1]. Rats demonstrate particular sensitivity to SCH-351591 toxicity, with a no-effect level of 1 mg/kg/day [2].

| Species | Metabolite Formation | Gender Effect | Dose Linearity | No-Effect Level |

|---|---|---|---|---|

| CD-1 mice | 0.3-30% of parent | Females > Males | Non-linear >200 mg/kg | >800 mg/kg |

| Cynomolgus monkeys | 59-97% of parent | None observed | Linear | 1.5 mg/kg/day |

| Rats | Major metabolite | Not specified | Not specified | 1 mg/kg/day |

Pharmacokinetic Parameters and Tissue Distribution

The pharmacokinetic profile of SCH-351591 and its metabolite SCH-365351 demonstrates species-specific characteristics that influence both efficacy and toxicity profiles across different animal models.

Absorption and Distribution: SCH-351591 demonstrates oral bioavailability sufficient to achieve systemic exposure across all tested species [1] [2] [4]. In CD-1 mice, plasma concentrations increase dose-proportionally up to 100 mg/kg, beyond which saturation kinetics become apparent [2]. Cynomolgus monkeys show dose-proportional increases across the tested range of 1.5 to 48 mg/kg [4].

Metabolism and Elimination: Both SCH-351591 and SCH-365351 demonstrate minimal accumulation potential across species, with accumulation ratios consistently below 2.0 [2] [4]. The terminal elimination half-life in Cynomolgus monkeys ranges from 4-9 hours for both compounds, indicating efficient clearance mechanisms [4].

Tissue-Specific Toxicity: Despite achieving substantial systemic exposure, tissue distribution patterns result in species-specific target organ toxicity. CD-1 mice develop cardiac lesions localized to the heart base and reproductive organ effects [2] [12]. Cynomolgus monkeys experience arterial lesions affecting medium and large muscular arteries in multiple organs, particularly the heart, kidneys, and stomach [13] [4]. Rats demonstrate gastrointestinal and vascular toxicity at much lower exposure levels [2].

| Parameter | CD-1 Mice | Cynomolgus Monkeys | Clinical Relevance |

|---|---|---|---|

| Primary target organs | Heart, reproductive system | Arteries, multiple organs | Species-specific toxicity |

| Therapeutic window | Wide (>800 mg/kg) | Narrow (1.5 mg/kg) | Safety margin considerations |

| Metabolic capacity | Saturable at high doses | Linear across range | Dose-response relationship |

| Gender effects | Significant | None observed | Population variability |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Dates

2: Weaver JL, Zhang J, Knapton A, Miller T, Espandiari P, Smith R, Gu YZ, Snyder RD. Early events in vascular injury in the rat induced by the phosphodiesterase IV inhibitor SCH 351591. Toxicol Pathol. 2010 Aug;38(5):738-44. doi: 10.1177/0192623310374331. Epub 2010 Jun 28. PubMed PMID: 20585143.

3: Losco PE, Poulet FM, Kaminska-McNamara GZ, Klein MF. Myocardial and reproductive system toxicity of SCH 351591, a selective phosphodiesterase-4 inhibitor, in CD-1 mice. Toxicol Pathol. 2010 Jun;38(4):568-82. doi: 10.1177/0192623310370463. Epub 2010 May 11. PubMed PMID: 20460440.

4: Weaver JL, Snyder R, Knapton A, Herman EH, Honchel R, Miller T, Espandiari P, Smith R, Gu YZ, Goodsaid FM, Rosenblum IY, Sistare FD, Zhang J, Hanig J. Biomarkers in peripheral blood associated with vascular injury in Sprague-Dawley rats treated with the phosphodiesterase IV inhibitors SCH 351591 or SCH 534385. Toxicol Pathol. 2008 Oct;36(6):840-9. doi: 10.1177/0192623308322310. Epub 2008 Sep 5. PubMed PMID: 18776166.

5: Zhang J, Snyder RD, Herman EH, Knapton A, Honchel R, Miller T, Espandiari P, Goodsaid FM, Rosenblum IY, Hanig JP, Sistare FD, Weaver JL. Histopathology of vascular injury in Sprague-Dawley rats treated with phosphodiesterase IV inhibitor SCH 351591 or SCH 534385. Toxicol Pathol. 2008 Oct;36(6):827-39. doi: 10.1177/0192623308322308. Epub 2008 Sep 5. PubMed PMID: 18776163.

6: Bian H, Zhang J, Wu P, Varty LA, Jia Y, Mayhood T, Hey JA, Wang P. Differential type 4 cAMP-specific phosphodiesterase (PDE4) expression and functional sensitivity to PDE4 inhibitors among rats, monkeys and humans. Biochem Pharmacol. 2004 Dec 1;68(11):2229-36. PubMed PMID: 15498513.

7: Losco PE, Evans EW, Barat SA, Blackshear PE, Reyderman L, Fine JS, Bober LA, Anthes JC, Mirro EJ, Cuss FM. The toxicity of SCH 351591, a novel phosphodiesterase-4 inhibitor, in Cynomolgus monkeys. Toxicol Pathol. 2004 May-Jun;32(3):295-308. PubMed PMID: 15204971.

8: Billah MM, Cooper N, Minnicozzi M, Warneck J, Wang P, Hey JA, Kreutner W, Rizzo CA, Smith SR, Young S, Chapman RW, Dyke H, Shih NY, Piwinski JJ, Cuss FM, Montana J, Ganguly AK, Egan RW. Pharmacology of N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide (SCH 351591), a novel, orally active phosphodiesterase 4 inhibitor. J Pharmacol Exp Ther. 2002 Jul;302(1):127-37. PubMed PMID: 12065709.

9: Billah M, Cooper N, Cuss F, Davenport RJ, Dyke HJ, Egan R, Ganguly A, Gowers L, Hannah DR, Haughan AF, Kendall HJ, Lowe C, Minnicozzi M, Montana JG, Naylor R, Oxford J, Peake JC, Piwinski JJ, Runcie KA, Sabin V, Sharpe A, Shih NY, Warneck JB. Synthesis and profile of SCH351591, a novel PDE4 inhibitor. Bioorg Med Chem Lett. 2002 Jun 17;12(12):1621-3. PubMed PMID: 12039576.